molecular formula C7H6Cl2N2O B1295482 2,5-Dichlorobenzhydrazide CAS No. 67487-35-8

2,5-Dichlorobenzhydrazide

Cat. No. B1295482
CAS RN: 67487-35-8
M. Wt: 205.04 g/mol
InChI Key: XECBCXNWGBDIMG-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzhydrazide is a chemical compound that is part of the hydrazone class, which are known for their diverse applications in various fields such as medicinal chemistry and materials science. The hydrazone compounds are typically synthesized through a condensation reaction involving a hydrazide and an aldehyde or ketone. These compounds exhibit interesting structural properties due to their ability to form hydrogen bonds and have potential applications in antibacterial and antifungal treatments.

Synthesis Analysis

The synthesis of hydrazone compounds related to 2,5-Dichlorobenzhydrazide involves the condensation of 4-dimethylaminobenzohydrazide with different chlorinated aldehydes in methanol. For instance, the synthesis of N'-(2,4-dichlorobenzylidene)-4-dimethylaminobenzohydrazide is achieved by reacting 4-dimethylaminobenzohydrazide with 2,4-dichlorobenzaldehyde . Similarly, other related compounds are synthesized by reacting chlorinated benzohydrazides with substituted salicylaldehydes . These reactions are typically characterized by elemental analysis, IR, and NMR spectroscopy, and their structures are confirmed by single crystal X-ray diffraction.

Molecular Structure Analysis

The molecular structure of hydrazone compounds is characterized by the presence of N-H...O hydrogen bonds that link hydrazone molecules together. For example, N'-(2,4-dichlorobenzylidene)-4-dimethylaminobenzohydrazide crystallizes in the triclinic space group P-1, with two hydrazone molecules in the asymmetric unit linked by an N-H...O hydrogen bond . The crystal structures of these compounds provide valuable insights into their molecular geometry and potential intermolecular interactions.

Chemical Reactions Analysis

Hydrazone compounds, including those related to 2,5-Dichlorobenzhydrazide, can participate in various chemical reactions due to their active hydrazone moiety. While the provided papers do not detail specific reactions beyond the synthesis, hydrazones are known to undergo reactions such as cyclization, oxidation, and as ligands in coordination chemistry. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone compounds are influenced by their molecular structure. The presence of chloro substituents and other functional groups can affect properties such as solubility, melting point, and biological activity. For instance, the antibacterial and antifungal activities of some hydrazone compounds have been evaluated, showing potential efficacy against various microorganisms . The crystallographic data provide insights into the solid-state properties, such as unit cell dimensions and space groups, which are crucial for understanding the material's properties .

Scientific Research Applications

Organic Chemistry and Synthesis

  • 2,5-Dichlorobenzhydrazide is utilized in the synthesis of various chemical compounds. For example, it's involved in the formation of pyrazole, oxa(thia)diazole, and oxadiazine derivatives (Hassan et al., 2005).
  • It plays a role in the creation of new hydrazones bearing the thiazole scaffold, demonstrating antimicrobial and antioxidant properties (Nastasă et al., 2015).
  • Research indicates its involvement in the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles with antioxidant activity (Shakir et al., 2014).

Environmental Health

  • Studies have explored the environmental and health impacts of related compounds. For instance, p-Dichlorobenzene, which metabolizes into 2,5-dichlorophenol, has been linked to thyroid dysfunction in adolescents (Wei & Zhu, 2016).
  • The presence of 2,5-dichlorophenol, a metabolite of p-dichlorobenzene, was found in the urine of a large percentage of adults in the United States, indicating widespread exposure to related compounds (Hill et al., 1995).

Safety And Hazards

2,5-Dichlorobenzhydrazide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . If it comes in contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

2,5-dichlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECBCXNWGBDIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217839
Record name 2,5-Dichlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobenzhydrazide

CAS RN

67487-35-8
Record name 2,5-Dichlorobenzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067487358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorobenzhydrazide
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